5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S2/c1-2-18-7-10-21(31-18)32(29,30)27-17-5-3-15(4-6-17)19-8-9-20-24-25-22(28(20)26-19)16-11-13-23-14-12-16/h3-14,27H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTGAMSOFJAGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide, identified by its CAS number 894996-06-6, is a complex organic compound with potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.6 g/mol. The structure includes multiple heterocyclic components that contribute to its biological properties.
Research indicates that compounds containing triazole and pyridazine moieties often exhibit significant biological activities, particularly in the realm of cancer therapy. The presence of these heterocycles in this compound suggests potential mechanisms such as:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For instance, triazolo-pyridazine derivatives have been reported as selective inhibitors of MET kinase, which is implicated in several cancers .
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, potentially contributing to their protective effects against oxidative stress in cells .
Anticancer Activity
Several studies have explored the anticancer potential of triazole and pyridazine derivatives:
- In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.005 µM against c-Met kinases .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Triazolo-pyridazine derivative | 0.005 | c-Met kinase |
| Related triazole-thione | 18.76 | Trypanosoma cruzi |
Antimicrobial Activity
The antimicrobial properties of derivatives with similar structures have also been assessed:
- A study indicated that certain triazole-thiones exhibited potent antifungal activity compared to standard treatments . This suggests that this compound may possess similar properties.
Case Studies
- Preclinical Trials : In preclinical models, compounds with structural similarities to this compound have shown promise in reducing tumor growth in xenograft models .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics which are critical for therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to act as selective inhibitors of MET kinase, which is implicated in various cancers. These inhibitors demonstrate potential as therapeutic agents for cancer treatment by hindering tumor growth and metastasis .
Antimicrobial Properties
Compounds containing the 1,2,4-triazole moiety have been reported to possess broad-spectrum antimicrobial activity. Specifically, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of pyridine and thiophene groups enhances their bioactivity, making them promising candidates for the development of new antimicrobial agents .
Pharmacological Applications
Antihistaminic Activity
Similar compounds in the triazole family have been evaluated for their antihistaminic properties. For example, certain derivatives have demonstrated effective inhibition of histamine-induced bronchoconstriction in animal models, suggesting potential use in treating allergic reactions and asthma . The structure of the compound allows for modulation of histamine receptors, making it a candidate for further development in allergy medications.
Neuroprotective Effects
There is emerging evidence that triazole derivatives may exhibit neuroprotective effects. Studies suggest that these compounds can act as antioxidants and may protect neuronal cells from oxidative stress and neurodegenerative diseases . This application opens avenues for research into treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Material Science
Polymer Chemistry
The unique structural features of 5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of plastics. Additionally, these materials may exhibit improved electrical conductivity due to the presence of heteroatoms in their structure .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, particularly the [1,2,4]triazolo[4,3-b]pyridazine core or related heterocyclic systems. Key differences in substituents and functional groups are analyzed:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle and Substituent Effects: The target compound and Lin28-1632 share the [1,2,4]triazolo[4,3-b]pyridazine core, but substituents at position 3 differ (pyridin-4-yl vs. methyl). Compound E-4b incorporates a pyrazolyl substituent, which introduces additional hydrogen-bonding sites, whereas E-4d lacks the triazolo ring entirely, reducing structural similarity.
Functional Group Implications: The thiophene-2-sulfonamide group in the target compound contrasts with the acetamide in Lin28-1632 and the propenoic acid in E-4b/E-4d. Sulfonamides are known for their strong hydrogen-bond acceptor/donor capabilities, which could improve target engagement compared to acetamides or carboxylic acids.
Physical Properties :
- Melting points (mp) for E-4b (253–255°C) and E-4d (187–189°C) suggest that triazolo-containing compounds (E-4b) exhibit higher crystallinity, likely due to rigid aromatic stacking. The target compound’s mp remains unreported, but its pyridin-4-yl substituent may similarly enhance intermolecular interactions.
Biological Activity :
- Lin28-1632 demonstrated functional inhibition of Lin28 proteins at 80 µM, highlighting the pharmacological relevance of the triazolopyridazine scaffold. The target compound’s sulfonamide group may confer distinct target selectivity, though direct comparative data are lacking.
Q & A
Q. What are the key considerations in designing synthetic routes for this compound?
The synthesis involves multi-step heterocyclic assembly, including triazolopyridazine core formation and sulfonamide coupling. Critical steps include:
- Triazolopyridazine ring construction : Cyclocondensation of pyridazine precursors with hydrazines or azides under controlled temperatures (80–120°C) to avoid side reactions .
- Sulfonamide coupling : Reaction of thiophene-2-sulfonyl chloride with the amino-substituted phenyl intermediate in anhydrous DMF, requiring strict moisture control .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates, validated by TLC and NMR .
Q. How can researchers address challenges in intermediate stability during synthesis?
Unstable intermediates (e.g., triazolopyridazine precursors) require:
- Low-temperature storage (−20°C) under inert gas (Ar/N₂) to prevent oxidation .
- Real-time monitoring : In-line FTIR or LC-MS to detect decomposition byproducts early .
- Stabilizing agents : Addition of radical inhibitors (e.g., BHT) during exothermic steps .
Q. What analytical methods are critical for structural confirmation?
- NMR : ¹H/¹³C NMR to verify regiochemistry of triazolopyridazine and sulfonamide connectivity .
- HRMS : For molecular weight validation, especially to distinguish isobaric impurities .
- X-ray crystallography : To resolve ambiguous stereoelectronic effects in the triazole-pyridazine system .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Core modifications : Substitute pyridin-4-yl with electron-withdrawing groups (e.g., CF₃) to enhance target binding affinity, guided by molecular docking (e.g., Glide SP) .
- Sulfonamide tuning : Replace ethyl with cyclopropyl to improve metabolic stability, validated by microsomal assays .
- Bivalent binding : Introduce a second pharmacophore (e.g., bromodomain inhibitors) to exploit synergistic effects, as demonstrated in AZD5153 optimization .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values across studies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) using reference inhibitors .
- Cellular permeability differences : Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro/in vivo data .
- Off-target profiling : Employ broad-panel screening (e.g., Eurofins CEREP) to identify confounding targets .
Q. How to design experiments for target validation in complex biological systems?
- CRISPR/Cas9 knockout : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .
- Photoaffinity labeling : Incorporate a diazirine moiety to map binding sites in vivo .
- Transcriptomic profiling : RNA-seq to assess downstream pathway modulation (e.g., MYC downregulation in cancer models) .
Q. What methodologies improve pharmacokinetic (PK) properties without compromising potency?
- Prodrug approaches : Mask polar sulfonamide groups with ester prodrugs, cleaved by serum esterases .
- Formulation optimization : Use lipid-based nanoemulsions to enhance oral bioavailability .
- CYP450 inhibition assays : Identify metabolic hotspots via liver microsome incubations and adjust substituents (e.g., fluorination) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Stability
Q. Table 2. SAR Optimization Workflow
| Step | Objective | Method | Outcome |
|---|---|---|---|
| 1 | Enhance binding affinity | Pyridinyl → CF₃ substitution | 5x IC₅₀ improvement |
| 2 | Reduce CYP3A4 inhibition | Ethyl → cyclopropyl substitution | 70% lower inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
